

Check Availability & Pricing

# Technical Support Center: BAY-9835 and Matrix Metalloproteinase (MMP) Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BAY-9835  |           |
| Cat. No.:            | B12368751 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of **BAY-9835** on various matrix metalloproteinases (MMPs). The following information is designed to address common questions and troubleshooting scenarios that may arise during experimental work.

#### Frequently Asked Questions (FAQs)

Q1: What is the primary target of **BAY-9835**?

**BAY-9835** is a potent, orally active antagonist of ADAMTS7 and ADAMTS12, with IC50 values of 6 nM and 30 nM, respectively[1]. It was developed as a selective inhibitor for studying the role of ADAMTS7 in atherogenesis[2][3][4].

Q2: How selective is **BAY-9835** against other metalloproteinases?

**BAY-9835** is exceptionally selective against a broad range of other metalloproteinases[1][2]. Initial optimization efforts for this compound focused on improving selectivity against MMP12[2] [3][4]. For detailed inhibitory concentrations against a panel of metalloproteinases, please refer to the data table below.

Q3: Is **BAY-9835** known to have off-target effects on non-MMP proteins?

Screening of **BAY-9835** against a panel of 77 off-targets and several serine proteases (FIIa, FXa, FXIa, TPA, Trypsin, Plasmin, Kallikrein) showed a clean profile[2][5]. Additionally, it did not



show significant inhibition of a panel of 12 kinases (IC50 > 20  $\mu$ M) or the cardiac ion channels hERG, hNav1.5, and hCav1.2 (< 10  $\mu$ M)[1][6]. It also does not inhibit CYP1A2, 2C8, 2C9, 2D6, and 3A4 enzymes at concentrations below 20  $\mu$ M[1].

Q4: Is there a negative control compound available for use with BAY-9835?

Yes, BAY-1880 is the recommended negative control compound for experiments with **BAY-9835**[7].

Q5: What is the proposed mechanism of action for **BAY-9835**?

Based on homology modeling, it is proposed that the imine nitrogen of the hydantoin group in **BAY-9835** binds to the catalytic zinc ion in the active site of ADAMTS7. Additional hydrogen bonds and hydrophobic interactions with specific amino acid residues, such as Glu389, Gly358, and Pro417, contribute to its inhibitory activity[2].

### **Troubleshooting Guide**



## Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                  | Potential Cause                                                                                                                                                                  | Recommended Action                                                                                                                                                                                                                                                                                                                     |
|--------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected inhibition of a non-target MMP in my assay. | 1. High concentration of BAY-9835 used. 2. Assay conditions (e.g., buffer components, pH) may be altering inhibitor specificity. 3. Contamination of the recombinant MMP enzyme. | 1. Perform a dose-response curve to determine the IC50 for your specific MMP of interest and use a concentration appropriate for selective inhibition. 2. Review the experimental protocol for the biochemical enzymatic assay provided below and ensure your conditions are similar. 3. Verify the purity of your enzyme preparation. |
| Lack of inhibition of ADAMTS7 or ADAMTS12.             | 1. Incorrect concentration of BAY-9835. 2. Degradation of the compound. 3. Issues with the assay setup (e.g., inactive enzyme, incorrect substrate).                             | 1. Confirm the final concentration of BAY-9835 in your assay. 2. Ensure proper storage of BAY-9835 stock solutions (e.g., -20°C or -80°C in DMSO) and avoid multiple freeze-thaw cycles[7]. 3. Validate your assay with a known, non-selective MMP inhibitor and confirm the activity of your ADAMTS7/12 enzyme.                       |



Inconsistent results between experiments.

 Variability in reagent preparation.
Differences in incubation times or temperatures.
Cell-based assay variability. 1. Prepare fresh reagents and ensure accurate pipetting. 2. Strictly adhere to the established protocol for all experimental steps. 3. If using a cellular assay, monitor cell passage number and health. Use the recommended negative control, BAY-1880, to differentiate on-target from off-target cellular effects[7].

#### Quantitative Data: BAY-9835 Selectivity Profile

The following table summarizes the inhibitory activity of **BAY-9835** against a panel of human metalloproteinases.

| Target   | IC50 (nM) |
|----------|-----------|
| ADAMTS7  | 6[1][6]   |
| ADAMTS12 | 30[1]     |
| ADAMTS4  | 6726[6]   |
| ADAMTS5  | 9924[6]   |
| ADAM8    | 2250[6]   |
| ADAM10   | 32802[6]  |
| ADAM17   | 5772[6]   |
| MMP2     | >10000[6] |
| MMP12    | 5376[6]   |
| MMP14    | >10000[6] |
| MMP15    | 78474[6]  |



## **Experimental Protocols**

Biochemical Enzymatic Assay for MMP Inhibition

This protocol provides a general framework for assessing the inhibitory activity of **BAY-9835** against various MMPs. Specific concentrations and substrates may need to be optimized for each enzyme.

- Enzyme Activation (if required): Some MMPs are expressed as inactive pro-enzymes and require activation. Follow the manufacturer's instructions for enzyme activation (e.g., using APMA).
- Reagent Preparation:
  - Prepare a stock solution of BAY-9835 in DMSO (e.g., 10 mM).
  - Prepare a serial dilution of BAY-9835 in assay buffer to achieve the desired final concentrations.
  - Prepare the specific MMP enzyme and its corresponding fluorogenic substrate in assay buffer.
- Assay Procedure:
  - In a 96-well plate, add the MMP enzyme to each well.
  - Add the diluted BAY-9835 or vehicle control (DMSO) to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitorenzyme binding.
  - Initiate the reaction by adding the fluorogenic substrate to all wells.
  - Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.
- Data Analysis:
  - Calculate the initial reaction rates (V) from the linear phase of the fluorescence curve.



- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve.

## **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for determining the IC50 of **BAY-9835** against MMPs.





Click to download full resolution via product page

Caption: Selectivity profile of BAY-9835 for ADAMTS7/12 over other MMPs.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 3. BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BAY-9835: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor. | Broad Institute [broadinstitute.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Probe BAY-9835 | Chemical Probes Portal [chemicalprobes.org]
- 7. eubopen.org [eubopen.org]
- To cite this document: BenchChem. [Technical Support Center: BAY-9835 and Matrix Metalloproteinase (MMP) Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368751#potential-off-target-effects-of-bay-9835-on-other-mmps]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com